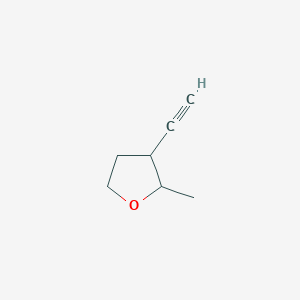
3-ethynyl-2-methyloxolane, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethynyl-2-methyloxolane, a mixture of diastereomers, is a compound with the molecular formula C7H10O. This compound is characterized by the presence of an ethynyl group attached to the second carbon of a methyloxolane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are not mirror images of each other.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2-methyloxolane typically involves the alkylation of 2-methyloxolane with an ethynylating agent. Commonly used reagents include ethynyl magnesium bromide or ethynyl lithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using chromatographic techniques to separate the desired product from by-products and unreacted starting materials.
Industrial Production Methods
On an industrial scale, the production of 3-ethynyl-2-methyloxolane may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction efficiency and selectivity. The final product is typically purified through distillation or crystallization processes.
化学反応の分析
Types of Reactions
3-ethynyl-2-methyloxolane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The ethynyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
3-ethynyl-2-methyloxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-ethynyl-2-methyloxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
2-methyloxolane: A structurally similar compound without the ethynyl group.
3-ethynyl-2-methylfuran: A compound with a furan ring instead of an oxolane ring.
3-ethynyl-2-methylpyran: A compound with a pyran ring instead of an oxolane ring.
Uniqueness
3-ethynyl-2-methyloxolane is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. The mixture of diastereomers also adds complexity to its stereochemistry, influencing its physical and chemical properties.
特性
分子式 |
C7H10O |
|---|---|
分子量 |
110.15 g/mol |
IUPAC名 |
3-ethynyl-2-methyloxolane |
InChI |
InChI=1S/C7H10O/c1-3-7-4-5-8-6(7)2/h1,6-7H,4-5H2,2H3 |
InChIキー |
QUWJGMUUNHBTRR-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


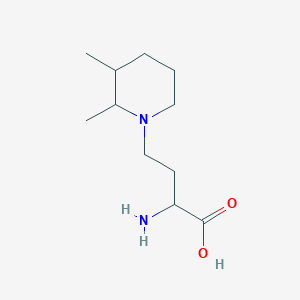
![2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13632155.png)
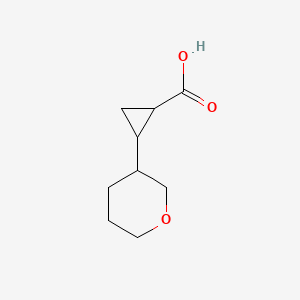

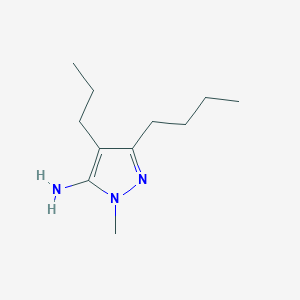




![2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13632233.png)

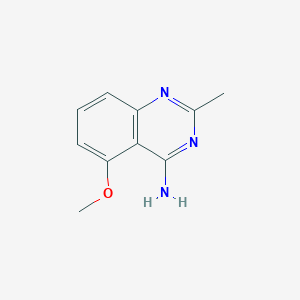
![1-({1-[(Benzyloxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13632247.png)

